N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide
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Overview
Description
N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide is an organic compound with the molecular formula C10H20N2O. It is a secondary amide and secondary amine, characterized by the presence of a cyclopropane ring and an aminoethyl group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(2-methylpropylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-ethyl-3-hydroxy-2-methylpropyl)amino]ethyl}cyclopropanecarboxamide
- N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropane ring and the aminoethyl group
Biological Activity
N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropane ring and an aminoethyl group linked to a 2-methylpropyl substituent, suggests various biological activities that may be leveraged for therapeutic applications.
- Molecular Formula : C_{10}H_{18}N_{2}O
- Molecular Weight : Approximately 184.28 g/mol
- Structural Features : The compound features a cyclopropane ring, an amino group capable of engaging in hydrogen bonding, and a carboxamide functional group that may influence its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Receptors : Potential binding to neurotransmitter receptors, influencing neurotransmission pathways.
- Enzymes : Modulation of enzyme activity that may affect metabolic processes.
Preliminary studies indicate that this compound may exhibit affinity for specific receptors involved in neuropharmacology, suggesting its potential use in treating neurological disorders.
Binding Affinity Studies
Research into the binding affinity of this compound to various receptors has been conducted using techniques such as molecular docking simulations and radiolabeled ligand binding assays. These studies aim to elucidate the compound's pharmacological profile.
Target | Method Used | Findings |
---|---|---|
Neurotransmitter Receptors | Molecular Docking Simulations | Indicated potential binding sites and interaction energies. |
Enzyme Activity | Radiolabeled Ligand Binding Assays | Showed modulation of enzyme activity relevant to neurotransmission. |
Case Studies
-
Neuropharmacological Applications :
- A study explored the effects of this compound on animal models exhibiting symptoms of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
-
Analgesic Properties :
- Another investigation assessed the analgesic properties of this compound in pain models. The findings revealed that treatment with this compound resulted in reduced pain sensitivity, indicating possible applications in pain management therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between cyclopropanecarboxylic acid and 2-(2-methylpropylamino)ethylamine, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method ensures high yield and purity, which are critical for biological testing.
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide | Contains a cyclopentane instead of cyclopropane | Exhibits different receptor interactions |
Cyclopropanecarboxamide | Basic structure without substitution | Serves as a parent compound with limited biological activity |
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-[2-(2-methylpropylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-11-5-6-12-10(13)9-3-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
SHCWJIFYRLPZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCNC(=O)C1CC1 |
Origin of Product |
United States |
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